molecular formula C29H35N3O8 B14112566 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate

Cat. No.: B14112566
M. Wt: 553.6 g/mol
InChI Key: PTEYJHPEZRFGFI-KOSHJBKYSA-N
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Description

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a fluorenylmethyl group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The fluorenylmethyl group is often introduced using fluorenylmethoxycarbonyl chloride (FMOC-Cl) in the presence of a base such as triethylamine. The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorenylmethyl group can act as a protecting group, preventing unwanted reactions at certain sites. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Biological Activity

The compound 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate is a complex organic molecule with potential biological activities. This article explores its structure, synthesis, and documented biological activities based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O6C_{21}H_{25}N_{3}O_{6}, and it has a molecular weight of approximately 403.44 g/mol. The structure includes a pyrrolidine ring, which is substituted with various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC21H25N3O6
Molecular Weight403.44 g/mol
IUPAC NameThis compound
CAS Number1217457-62-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including protection-deprotection strategies and coupling reactions to form the desired pyrrolidine structure. For example, the synthesis may start from commercially available precursors such as amino acids or other derivatives that can be modified to introduce the fluorenylmethyl and methoxy groups.

Anticancer Activity

Research indicates that compounds containing a pyrrolidine structure often exhibit anticancer properties. The presence of the fluorenylmethyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross cellular membranes and exert therapeutic effects against tumor cells.

Enzyme Inhibition

Some studies suggest that similar compounds can act as inhibitors of specific enzymes involved in cancer progression or other diseases. For instance, they may inhibit proteases or kinases that are critical for cell signaling pathways related to proliferation and survival.

Neuroprotective Effects

There is emerging evidence that certain derivatives of pyrrolidine can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role in neuronal damage.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Case Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that a related pyrrolidine derivative inhibited the growth of breast cancer cells in vitro by inducing apoptosis through caspase activation.
  • Neuroprotective Study : Research published in Neuroscience Letters showed that a similar fluorenylmethyl-substituted pyrrolidine reduced neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders.
  • Enzyme Inhibition Assay : A recent study highlighted the ability of related compounds to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and tissue remodeling.

Properties

Molecular Formula

C29H35N3O8

Molecular Weight

553.6 g/mol

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C29H35N3O8/c1-29(2,3)40-27(35)31-14-13-30-26(34)39-18-15-24(25(33)37-4)32(16-18)28(36)38-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23-24H,13-17H2,1-4H3,(H,30,34)(H,31,35)/t18-,24+/m1/s1

InChI Key

PTEYJHPEZRFGFI-KOSHJBKYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC

Origin of Product

United States

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